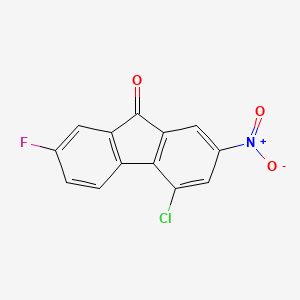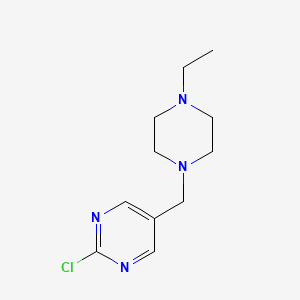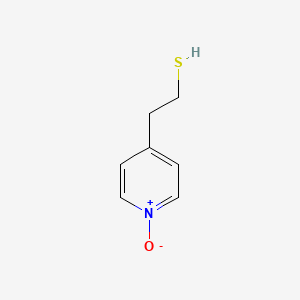![molecular formula C22H16N6O2S B13988301 4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide CAS No. 35872-40-3](/img/structure/B13988301.png)
4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-PYRAZOLE-1-CARBOTHIOAMIDE,4-[2-(4-NITROPHENYL)DIAZENYL]-3,5-DIPHENYL- is a complex organic compound belonging to the class of pyrazole derivatives.
Méthodes De Préparation
The synthesis of 1H-PYRAZOLE-1-CARBOTHIOAMIDE,4-[2-(4-NITROPHENYL)DIAZENYL]-3,5-DIPHENYL- typically involves a multi-step process. One common method includes the reaction of hydrazine hydrate with arylidene malononitrile and isothiocyanates in the presence of a catalyst such as HAp/ZnCl2 nano-flakes at 60-70°C . This method is advantageous due to its high yield, wide range of substrates, simple procedure, and short reaction time . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
1H-PYRAZOLE-1-CARBOTHIOAMIDE,4-[2-(4-NITROPHENYL)DIAZENYL]-3,5-DIPHENYL- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
1H-PYRAZOLE-1-CARBOTHIOAMIDE,4-[2-(4-NITROPHENYL)DIAZENYL]-3,5-DIPHENYL- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-PYRAZOLE-1-CARBOTHIOAMIDE,4-[2-(4-NITROPHENYL)DIAZENYL]-3,5-DIPHENYL- involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the formation of pro-inflammatory prostaglandins . This interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s binding pocket .
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-PYRAZOLE-1-CARBOTHIOAMIDE,4-[2-(4-NITROPHENYL)DIAZENYL]-3,5-DIPHENYL- include other pyrazole derivatives such as:
- 3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides
- 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbaldehyde derivatives
These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activity and chemical properties.
Propriétés
Numéro CAS |
35872-40-3 |
|---|---|
Formule moléculaire |
C22H16N6O2S |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
4-[(4-nitrophenyl)diazenyl]-3,5-diphenylpyrazole-1-carbothioamide |
InChI |
InChI=1S/C22H16N6O2S/c23-22(31)27-21(16-9-5-2-6-10-16)20(19(26-27)15-7-3-1-4-8-15)25-24-17-11-13-18(14-12-17)28(29)30/h1-14H,(H2,23,31) |
Clé InChI |
ZTWRNJLQQHIXPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NN2C(=S)N)C3=CC=CC=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


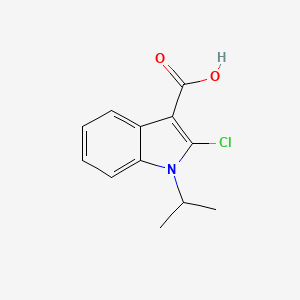
![3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B13988229.png)
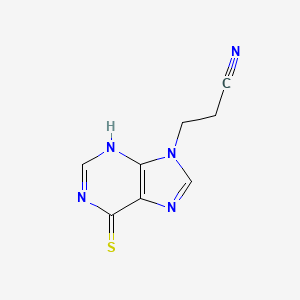
![1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988238.png)
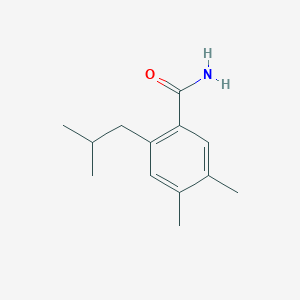
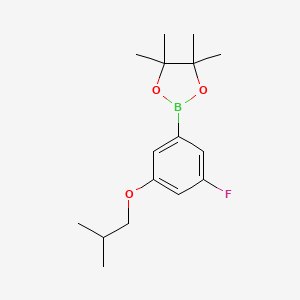
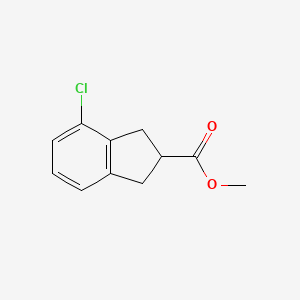
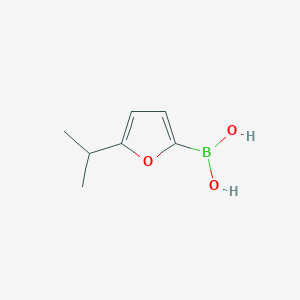

![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)

